N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyridopyrimidine derivative characterized by a 2-chlorobenzyl substituent attached to the carboxamide group. Its structural core comprises a fused pyridine-pyrimidine system with a ketone at position 4 and a methyl group at position 7. The 2-chlorobenzyl moiety distinguishes it from analogs with varying halogen substitution patterns or aryl/alkyl groups, which may influence its physicochemical and biological behavior.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-6-7-15-19-9-13(17(23)21(15)10-11)16(22)20-8-12-4-2-3-5-14(12)18/h2-7,9-10H,8H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJQQZRZYKZCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NCC3=CC=CC=C3Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Route
Activation of the carboxylic acid with thionyl chloride ($$ \text{SOCl}_2 $$) generates the corresponding acid chloride, which reacts with 2-chlorobenzylamine in the presence of a base such as triethylamine. This method, utilized in the synthesis of structurally related compounds like N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide , affords the amide in yields of 65–75% after purification by silica gel chromatography.
Coupling Agent-Mediated Synthesis
Alternatively, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitate direct amide bond formation. For example, N-(4-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide was synthesized using this approach, achieving a 70% yield after recrystallization. The reaction is typically conducted in dichloromethane or dimethylformamide (DMF) at 0–25°C for 12–24 hours.
Optimization and Yield Data
Key Observations :
- Microwave irradiation significantly reduces reaction time for core formation compared to conventional heating.
- EDCl/HOBt coupling minimizes racemization, making it preferable for stereosensitive applications.
- Chromatographic purification (silica gel, eluent: hexanes/EtOAc) effectively removes unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 2-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The closest analog identified in the provided evidence is N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (BK11988) . Below is a detailed comparison:
Key Observations:
Substituent Effects :
- The 2-chlorobenzyl group in the target compound introduces steric bulk and increased lipophilicity compared to BK11988’s 3-chlorophenyl group. This may enhance membrane permeability but complicate synthesis .
- The meta-chloro position in BK11988 could favor planar interactions with biological targets, whereas the ortho-chloro position in the target compound might induce steric clashes or altered binding kinetics.
The benzyl group’s flexibility might allow for better accommodation in enzyme active sites compared to rigid phenyl substituents.
Synthesis and Availability: BK11988 is commercially available at low cost ($8–$10/g), suggesting scalability .
Biological Activity
N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClN3O2 |
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | This compound |
| CAS Number | 886894-14-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound acts as an enzyme inhibitor, specifically targeting certain kinases and receptors involved in critical signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases that are crucial in cancer cell proliferation and survival. For instance, it may inhibit Aurora kinases, which play a significant role in mitosis and are often overexpressed in cancers .
- Receptor Modulation : Research indicates that this compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). Allosteric modulation can enhance or inhibit receptor activity without directly competing with the endogenous ligand .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pathways associated with inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of various pyrido[1,2-a]pyrimidine derivatives on Aurora-A kinase. The results indicated that modifications to the chlorobenzyl group significantly enhanced inhibitory potency, with some derivatives showing IC50 values in the low micromolar range .
- Receptor Modulation Research : Another study focused on the modulation of α7 nAChRs by similar compounds. The findings revealed that certain derivatives could increase receptor activity significantly when co-administered with agonists like nicotine, suggesting a potential role in cognitive enhancement therapies .
Q & A
Q. What are the key synthetic pathways for N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?
The synthesis typically involves multi-step reactions: (i) formation of the pyrido[1,2-a]pyrimidine core via cyclization of β-ketoesters or related precursors under acidic conditions, (ii) introduction of the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions, and (iii) carboxamide functionalization. Solvents like DMF or THF are used, with temperature control (60–100°C) to optimize yield. Post-synthesis purification involves recrystallization from ethanol or toluene .
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl signals near δ 165–170 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 397.12).
- X-ray Crystallography : Resolves bond angles and crystal packing (if single crystals are obtainable).
- Elemental Analysis : Confirms C, H, N, Cl content within ±0.4% deviation .
Q. What solvent systems are optimal for its solubility and stability?
The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability tests under varying pH (2–12) and temperature (4–40°C) show degradation <5% over 72 hours in neutral conditions. For long-term storage, desiccated environments at -20°C are recommended .
Q. How is purity assessed post-synthesis?
Purity is evaluated via:
- HPLC : Using a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
- TLC : Silica gel plates with ethyl acetate/hexane (3:7); Rf ≈ 0.45.
- Melting Point : Sharp melting range (e.g., 198–200°C) indicates purity .
Advanced Research Questions
Q. How can low bioavailability be addressed in pharmacokinetic studies?
Strategies include:
- Structural Modifications : Introducing hydrophilic groups (e.g., PEGylation) or replacing the chlorobenzyl moiety with bioisosteres to enhance solubility.
- Prodrug Design : Esterification of the carboxamide to improve membrane permeability.
- Nanoparticle Encapsulation : Using PLGA nanoparticles to prolong circulation half-life .
Q. What methodologies resolve contradictions in reported bioactivity data?
To reconcile discrepancies:
- Comparative Assays : Test the compound alongside analogs (e.g., 7-substituted pyrido[1,2-a]pyrimidines) under standardized conditions (e.g., IC50 in cancer cell lines).
- In Silico Modeling : Molecular docking against proposed targets (e.g., kinase domains) to identify binding affinity variations due to substituent effects.
- Dose-Response Studies : Validate activity across multiple concentrations to rule out assay-specific artifacts .
Q. How is reaction yield optimized in large-scale synthesis?
Key optimizations include:
- Design of Experiments (DoE) : Varying catalyst loading (e.g., Pd/C), temperature, and stoichiometry to identify ideal parameters.
- Continuous Flow Chemistry : Enhances reproducibility and reduces side reactions during scale-up.
- In-line Monitoring : Use HPLC or FTIR to track intermediate formation and adjust conditions dynamically .
Q. What approaches are used for structure-activity relationship (SAR) studies?
SAR methodologies involve:
- Analog Synthesis : Modifying substituents (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) and testing activity in enzyme inhibition assays.
- 3D-QSAR Models : Correlating electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data.
- Metabolite Profiling : Identifying active metabolites via LC-MS to refine target hypotheses .
Q. How are off-target effects minimized in biological studies?
Mitigation strategies include:
- Selectivity Screening : Profiling against related enzymes (e.g., kinase panels) to identify cross-reactivity.
- CRISPR Knockout Models : Validating target specificity in gene-edited cell lines.
- SPR Analysis : Measuring binding kinetics (Kon/Koff) to distinguish primary targets from secondary interactions .
Q. What computational tools predict metabolic stability?
Tools include:
- CYP450 Metabolism Prediction : Using software like Schrödinger’s QikProp to identify vulnerable sites (e.g., N-dealkylation).
- ADMET Modeling : Estimating half-life and clearance via platforms such as ADMET Predictor™.
- MD Simulations : Assessing compound stability in liver microsome models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
